Sous-carbonate de bismuth

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

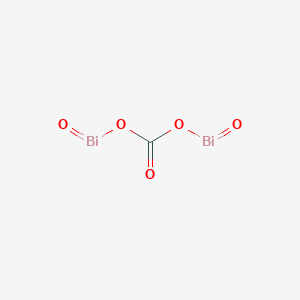

Le sous-carbonate de bismuth, également connu sous le nom d'oxycarbonate de bismuth ou de carbonate de bismuthyle, est un composé chimique de formule (BiO)₂CO₃. Il contient à la fois des anions oxyde et carbonate, le bismuth étant à l'état d'oxydation +3. Ce composé se présente naturellement sous la forme du minéral bismutite et est connu pour ses propriétés sensibles à la lumière. Le this compound est une poudre fine de couleur blanc à blanc jaunâtre pâle, insoluble dans l'eau .

Applications De Recherche Scientifique

Le sous-carbonate de bismuth a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les molécules biologiques et les structures cellulaires. Dans les applications médicales, il exerce ses effets en se liant aux protéines et aux enzymes, en perturbant leur fonction et en exerçant une activité antibactérienne. Le this compound forme également une couche protectrice sur la muqueuse du tractus gastro-intestinal, soulageant les ulcères et autres troubles .

Composés similaires :

Sous-salicylate de bismuth : Utilisé comme antidiarrhéique et anti-inflammatoire.

Oxychlorure de bismuth : Utilisé dans les cosmétiques et les pigments.

Citrate de bismuth : Utilisé en applications médicales pour ses propriétés antibactériennes.

Unicité : Le this compound est unique en raison de sa combinaison d'anions oxyde et carbonate, ce qui lui confère des propriétés chimiques et physiques distinctes. Sa nature sensible à la lumière et sa capacité à former des nanostructures en font un composé particulièrement précieux dans la recherche scientifique et les applications industrielles .

Mécanisme D'action

Target of Action

Bismuth subcarbonate, a compound of bismuth containing both oxide and carbonate anions , is primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of bismuth subcarbonate are the bacterial pathogens, including H. pylori, Escherichia coli, Salmonella, Campylobacter jejuni, and Clostridium difficile .

Mode of Action

It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer . Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide . These bismuth salts possess bactericidal and antimicrobial activity .

Biochemical Pathways

It is known that bismuth-based drugs can inhibit the growth of bacterial pathogens, thereby disrupting their metabolic pathways . More research is needed to fully understand the biochemical pathways affected by bismuth subcarbonate.

Pharmacokinetics

It is known that bismuth compounds display multicompartment pharmacokinetics, with the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years . Bismuth compounds may act both locally within the gastrointestinal tract and systemically as a result of gastrointestinal absorption .

Result of Action

The primary result of bismuth subcarbonate’s action is the alleviation of gastrointestinal ailments, including ulcers caused by H. pylori . It forms a protective coating on the ulcer crater, preventing further erosion by gastric acid and promoting healing . Moreover, bismuth subcarbonate exhibits antibacterial properties, inhibiting the growth of bacterial pathogens .

Action Environment

The action of bismuth subcarbonate can be influenced by various environmental factors. For instance, the high pH and high temperature of the aqueous solution can help reduce the time of synthesis of bismuth subcarbonate . Moreover, the presence of other anions and compounds in the gastrointestinal tract can influence the formation of bismuth salts and thus the compound’s action .

Analyse Biochimique

Biochemical Properties

Bismuth Subcarbonate interacts with various biomolecules in biochemical reactions. It has been found to have antimicrobial, antiviral, and antiparasitic activity . The compound’s low cost, safety for human use, and effectiveness against various ailments make it a valuable substance in the field of biochemistry .

Cellular Effects

The effects of Bismuth Subcarbonate on cells are diverse and significant. It has been found to be effective against tumoral cells, leishmaniasis, fungi, and viruses . The compound’s bioavailability in physiological environments is limited, which has led to interest in developing new Bismuth compounds and approaches to overcome this challenge .

Molecular Mechanism

At the molecular level, Bismuth Subcarbonate exerts its effects through various mechanisms. It has been found to have potent activity and low toxicity, making it a desirable candidate for developing new drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bismuth Subcarbonate change over time. The compound’s stability, degradation, and long-term effects on cellular function are areas of ongoing study .

Metabolic Pathways

Bismuth Subcarbonate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Bismuth Subcarbonate within cells and tissues are complex processes. The compound can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sous-carbonate de bismuth peut être synthétisé par différentes méthodes. Une méthode courante consiste à faire réagir des nanoparticules de bismuth avec du dioxyde de carbone atmosphérique dissous dans l'eau. Cette réaction a tendance à former des nanoplaquettes ou de petites nanosphères rondes lorsqu'elle est effectuée en présence de nanotubes d'halloysite . Une autre méthode consiste à faire réagir le nitrate de bismuth avec le carbonate de sodium dans des conditions de pH et de température contrôlées. La réaction est généralement effectuée à un pH de 8,5-9,0 et à une température de 50-55°C pendant environ 40 minutes .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de carbonate de sodium et de nitrate de bismuth de qualité industrielle. Le processus comprend l'élimination des métaux lourds par absorption à l'aide d'un copolymère modifié de polyacrylamide-co-styrène-co-acide acrylique. Les conditions de réaction sont soigneusement contrôlées pour garantir une pureté et un rendement élevés de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le sous-carbonate de bismuth subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l'oxyde de bismuth.

Réduction : Il peut être réduit en bismuth élémentaire dans certaines conditions.

Substitution : Le this compound peut réagir avec des acides pour former des sels de bismuth et du dioxyde de carbone.

Réactifs et conditions courants :

Oxydation : Implique généralement l'utilisation d'agents oxydants tels que l'oxygène ou le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène ou le monoxyde de carbone peuvent être utilisés.

Substitution : Des acides tels que l'acide chlorhydrique ou l'acide sulfurique sont couramment utilisés dans les réactions de substitution.

Principaux produits :

Oxydation : Oxyde de bismuth.

Réduction : Bismuth élémentaire.

Substitution : Sels de bismuth et dioxyde de carbone.

Comparaison Avec Des Composés Similaires

Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.

Bismuth oxychloride: Used in cosmetics and pigments.

Bismuth citrate: Used in medical applications for its antibacterial properties.

Uniqueness: Bismuth subcarbonate is unique due to its combination of oxide and carbonate anions, which imparts distinct chemical and physical properties. Its light-sensitive nature and ability to form nanostructures make it particularly valuable in scientific research and industrial applications .

Activité Biologique

Bismuth subcarbonate, chemically represented as (BiO)2CO3, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of bismuth subcarbonate, supported by recent research findings, case studies, and data tables.

Overview of Bismuth Subcarbonate

Bismuth subcarbonate is primarily utilized in medical applications due to its ability to treat gastrointestinal disorders, particularly those associated with Helicobacter pylori infections. Its mechanism of action involves multiple pathways, including enzyme inhibition and disruption of bacterial adhesion.

Recent studies have elucidated several mechanisms through which bismuth subcarbonate exerts its biological effects:

-

Antimicrobial Activity :

- Bismuth compounds, including bismuth subcarbonate, have demonstrated significant antibacterial activity against H. pylori. This activity is attributed to the inhibition of key enzymes such as urease and F1-ATPase, which are crucial for bacterial survival and metabolism .

- The compound disrupts the oxidative defense systems in H. pylori, leading to increased susceptibility to oxidative stress .

-

Anticancer Properties :

- Bismuth has been investigated for its potential anticancer properties, with studies indicating that it can interact with nucleotides and amino acids in enzymes, potentially leading to apoptosis in cancer cells .

- The compound's ability to bind to proteins involved in cancer progression has been highlighted, suggesting a multifaceted approach to cancer treatment .

- Electrochemical Applications :

Case Study 1: Antibacterial Efficacy Against H. pylori

A study by Sun et al. demonstrated that bismuth compounds inhibit H. pylori growth by downregulating virulence factors such as CagA and VacA. The researchers employed proteomic and metabolomic analyses to reveal that bismuth treatment disrupted metabolic pathways critical for bacterial growth .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer potential of bismuth compounds, researchers found that bismuth subcarbonate exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of bismuth subcarbonate:

| Study | Activity | Mechanism | Findings |

|---|---|---|---|

| Sun et al., 2023 | Antibacterial | Inhibition of urease and F1-ATPase | Downregulation of CagA and VacA |

| Yao et al., 2023 | Antibacterial | Disruption of oxidative defense | Inhibition of flagella assembly |

| Research on Cancer Cells | Anticancer | Induction of oxidative stress | Apoptosis in various cancer cell lines |

| Kefala et al., 2020 | Electrochemical Sensor | Enhanced sensitivity through nanocomposite formation | Successful detection of cadmium and lead |

Propriétés

Numéro CAS |

5892-10-4 |

|---|---|

Formule moléculaire |

CBiO4-2 |

Poids moléculaire |

284.99 g/mol |

Nom IUPAC |

bis(oxobismuthanyl) carbonate |

InChI |

InChI=1S/CH2O3.Bi.O/c2-1(3)4;;/h(H2,2,3,4);;/p-2 |

Clé InChI |

GUZOHYPCAAYGEN-UHFFFAOYSA-L |

SMILES |

C(=O)(O[Bi]=O)O[Bi]=O |

SMILES canonique |

C(=O)([O-])[O-].[O].[Bi] |

Key on ui other cas no. |

5892-10-4 |

Description physique |

Dry Powder White powder; [Alfa Aesar MSDS] |

Synonymes |

Bismuth Carbonate Oxide; (μ-Carbonato)dioxodibismuth; 1,3,5-Trioxo-2,4-Dioxa-1,5-dibismapentane; Bismuth Oxide Carbonate ((BiO)2CO3); Bismuth Oxycarbonate; Bismuth Oxycarbonate (Bi2O2CO3); Bismuth Subcarbonate; [Carbonylbis(oxy)]bis[oxobismuthine; Bi |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.